Carpropamid
Overview
Description
Carpropamid is a cyclopropylcarboxamide fungicide primarily used in agriculture to control rice blast disease caused by the fungus Pyricularia oryzae. It was the first commercial fungicide from the scytalone dehydratase inhibitors of melanin biosynthesis group (MBI-D) and has been widely used in Japan since 1998 . This compound is known for its systemic action and long-lasting properties, making it effective in protecting rice plants from the seedling stage up to panicle formation .
Mechanism of Action
Target of Action
Carpropamid, a systemic rice fungicide, primarily targets the enzyme Scytalone Dehydratase . This enzyme plays a crucial role in the melanin biosynthesis pathway of the rice blast fungus, Pyricularia oryzae .
Mode of Action
This compound acts as a tight-binding competitive inhibitor of Scytalone Dehydratase . It binds to the enzyme, preventing it from catalyzing the dehydration reactions in the melanin biosynthesis pathway . This inhibition disrupts the production of melanin, a compound essential for the virulence of the rice blast fungus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting Scytalone Dehydratase, this compound blocks the conversion of Scytalone to 1,3,8-Trihydroxynaphthalene and Vermelone to 1,8-Dihydroxynaphthalene . This disruption prevents the formation of melanin, impairing the fungus’s ability to infect rice plants .
Result of Action
The inhibition of melanin production by this compound results in a decrease in the virulence of the rice blast fungus . This leads to a reduction in the severity of rice blast disease, protecting the rice plants from significant damage .
Action Environment
It shows a moderate level of toxicity to birds, fish, and earthworms . This suggests that environmental factors and the enhancement of host defense responses may contribute to the residual efficacy of this compound .
Biochemical Analysis
Biochemical Properties
This interaction is characterized by the inhibition of the enzyme’s activity, which is a crucial part of the melanin biosynthesis pathway in the rice blast fungus . The inhibition of the enzyme by Carpropamid is more than 200-fold reduced in comparison with that of the wild-type .
Cellular Effects
This compound exerts its effects on the cells of the rice blast fungus by inhibiting the activity of the scytalone dehydratase enzyme . This inhibition disrupts the normal function of the cells, leading to a reduction in the disease’s progression .
Molecular Mechanism
This compound acts as a tight-binding competitive inhibitor of the scytalone dehydratase enzyme . This means that it competes with the enzyme’s natural substrate for the active site, thereby reducing the enzyme’s activity .
Temporal Effects in Laboratory Settings
The effects of this compound on the rice blast fungus have been studied extensively in laboratory settings . Over time, it has been observed that the compound retains a significant level of enzymatic activity, indicating its stability .
Metabolic Pathways
This compound is involved in the melanin biosynthesis pathway in the rice blast fungus . It interacts with the scytalone dehydratase enzyme, leading to a disruption in the normal flow of this metabolic pathway .
Preparation Methods
Carpropamid can be synthesized through the formal condensation of the carboxy group of 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid with the amino group of 1-(4-chlorophenyl)ethylamine . The reaction typically involves the use of a suitable condensing agent under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Carpropamid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Carpropamid has several scientific research applications, including:
Comparison with Similar Compounds
Carpropamid is unique among fungicides due to its specific inhibition of scytalone dehydratase in the melanin biosynthesis pathway. Similar compounds include:
Diclocymet: Another scytalone dehydratase inhibitor used as a fungicide.
Fenoxanil: A fungicide with a similar mode of action, launched shortly after this compound.
This compound’s uniqueness lies in its long-lasting systemic action and its effectiveness in controlling rice blast disease with a single application .
Properties
IUPAC Name |
2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDMAYSSBPYBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057922 | |
Record name | Carpropamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104030-54-8 | |
Record name | Carpropamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104030-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carpropamid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carpropamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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